Bienvenue dans la boutique en ligne BenchChem!

(4-(Pyrrolidin-1-yl)phenyl)methanamine

Medicinal Chemistry Drug Design ADME

Select (4-(Pyrrolidin-1-yl)phenyl)methanamine for its quantifiable advantage in CNS drug discovery: XLogP3 of 2.4 optimally balances BBB permeability vs. P-gp efflux, outperforming piperidine (LogP 2.9) and morpholine (LogP 0.8) analogs. Its solid-state (mp 47–50°C) ensures precise automated powder dispensing, eliminating solvent variability inherent to liquid alternatives. As a direct precursor to the privileged DPP4 inhibitor pharmacophore, this pyrrolidine-constrained benzylamine scaffold provides an efficient route to metabolically stable lead compounds with antidiabetic potential.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 114365-04-7
Cat. No. B055310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyrrolidin-1-yl)phenyl)methanamine
CAS114365-04-7
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)CN
InChIInChI=1S/C11H16N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2
InChIKeyOCVQUKOCFUOCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





114365-04-7 (4-(Pyrrolidin-1-yl)phenyl)methanamine: A Pyrrolidine-Constrained Benzylamine Building Block for Medicinal Chemistry


(4-(Pyrrolidin-1-yl)phenyl)methanamine, CAS 114365-04-7, is a para-substituted benzylamine derivative characterized by a pyrrolidine ring attached to the phenyl core [1]. This structural motif positions the compound within a class of constrained phenethylamines frequently employed as intermediates or scaffolds in the design of CNS-active agents and enzyme inhibitors [2]. Its primary utility in research and industrial procurement lies in its role as a versatile building block for the synthesis of more complex pharmacophores, leveraging the conformational rigidity and electronic properties conferred by the saturated nitrogen heterocycle .

Procurement Risk Alert: Why 114365-04-7 Cannot Be Indiscriminately Substituted with Other 4-Amino-Substituted Benzylamines


The substitution of (4-(Pyrrolidin-1-yl)phenyl)methanamine with structurally analogous building blocks, such as 4-(piperidin-1-yl)benzylamine or 4-(morpholin-1-yl)benzylamine, is not a trivial procurement decision due to quantifiable differences in physicochemical properties that directly impact downstream synthetic utility and biological performance [1]. These differences—specifically in lipophilicity (LogP), topological polar surface area (TPSA), and molecular flexibility—can alter reaction kinetics, intermediate solubility, and the target compound's ADME profile [2]. Selecting an alternative without verifying these critical parameters introduces significant risk of project failure, manifesting as reduced yield in subsequent coupling reactions or a detrimental shift in a lead compound's drug-likeness [3]. The following quantitative evidence guide delineates the precise, measurable differentiation of this pyrrolidine-containing scaffold.

Quantitative Procurement Differentiation: Evidence-Based Comparison of 114365-04-7 vs. Key In-Class Analogs


Lipophilicity (XLogP3) Differentiation: Optimized LogP for Enhanced CNS Permeability vs. Morpholine Analog

The target compound, (4-(Pyrrolidin-1-yl)phenyl)methanamine, exhibits an XLogP3 value of 2.4, positioning it in a favorable lipophilicity range for central nervous system (CNS) penetration and oral bioavailability [1]. In direct cross-study comparison, this is significantly more lipophilic than the morpholine analog (4-(Morpholin-1-yl)benzylamine, CAS 214759-74-7), which has an XLogP3 of 0.8 [2]. Conversely, it is less lipophilic than the piperidine analog (4-(Piperidin-1-yl)benzylamine, CAS 214759-73-6), which has an XLogP3 of 2.9 [3]. This precise LogP differentiation (Δ = +1.6 vs. morpholine; Δ = -0.5 vs. piperidine) makes the pyrrolidine derivative a strategically optimal choice for balancing solubility and membrane permeability, a key consideration in lead optimization programs [4].

Medicinal Chemistry Drug Design ADME

Topological Polar Surface Area (TPSA): Distinctive Hydrogen-Bonding Capacity vs. Piperidine and Dimethylamino Analogs

The TPSA of (4-(Pyrrolidin-1-yl)phenyl)methanamine is calculated to be 29.3 Ų [1]. This value is notably higher than that of the dimethylamino analog (4-(Dimethylamino)benzylamine, CAS 19293-58-4), which has a TPSA of 26.0 Ų, and the piperidine analog, which also has a TPSA of 26.0 Ų [2][3]. The 3.3 Ų difference (approximately 12% increase) in TPSA for the target compound arises from the increased accessibility of the nitrogen lone pair in the pyrrolidine ring compared to the more sterically hindered piperidine or the conformationally restricted dimethylamino group. In contrast, the morpholine analog exhibits a significantly higher TPSA of 33.5 Ų due to the additional oxygen atom [4]. A TPSA value below 60 Ų is generally associated with good oral absorption, but the subtle differences within this narrow range (26.0-33.5 Ų) can be critical for fine-tuning permeability across specific biological barriers [5].

Medicinal Chemistry Drug-Likeness Permeability

Physical State and Handling: Solid Intermediate with Defined Melting Point for Precise Weighing vs. Liquid Analogs

The target compound is a low-melting solid with a reported melting point of 47-50 °C . This physical state provides a distinct handling advantage over structurally similar, but liquid, building blocks such as 4-(Dimethylamino)benzylamine, which is a liquid at 20 °C . The solid state facilitates more accurate weighing and dispensing in parallel synthesis and scale-up operations, reducing variability in reaction stoichiometry and improving overall process reproducibility [1]. This characteristic is particularly valued in high-throughput experimentation and medicinal chemistry laboratories where precise reagent addition is critical for reliable SAR interpretation.

Synthetic Chemistry Process Chemistry Procurement

High-Value Application Scenarios for (4-(Pyrrolidin-1-yl)phenyl)methanamine (CAS 114365-04-7) Based on Verified Differentiation


CNS Drug Discovery: Lead Optimization of Blood-Brain Barrier Penetrant Scaffolds

Medicinal chemists designing CNS-penetrant small molecules should prioritize (4-(Pyrrolidin-1-yl)phenyl)methanamine as a key intermediate. Its XLogP3 of 2.4, which is precisely situated between the values for piperidine (2.9) and morpholine (0.8) analogs, places it within the optimal lipophilicity range for passive diffusion across the blood-brain barrier [1]. This property, combined with its moderate TPSA of 29.3 Ų, makes it a strategically superior starting material for synthesizing lead compounds that require a balance of permeability and polarity to avoid efflux transporter recognition (e.g., P-gp) [2].

High-Throughput Experimentation and Parallel Synthesis in Medicinal Chemistry

The solid-state nature of (4-(Pyrrolidin-1-yl)phenyl)methanamine, with a defined melting point of 47-50 °C, offers a clear operational advantage in automated synthesis platforms . Its solid form enables precise and reproducible dispensing via automated powder-handling systems, a capability not shared by liquid analogs like 4-(Dimethylamino)benzylamine. This reduces weighing errors, minimizes solvent absorption issues, and improves the overall quality and reproducibility of chemical libraries, making it a preferred building block for high-throughput medicinal chemistry groups [3].

Synthesis of DPP4 Inhibitors and Related Protease-Targeting Pharmacophores

The pyrrolidine-constrained phenethylamine scaffold is a validated starting point for the design of dipeptidyl peptidase IV (DPP4) inhibitors [4]. (4-(Pyrrolidin-1-yl)phenyl)methanamine serves as a direct precursor for the synthesis of this privileged pharmacophore. Its unique combination of conformational rigidity from the pyrrolidine ring and a primary amine handle for facile derivatization provides an efficient route to analogs with potential antidiabetic activity, making it a high-value procurement item for groups working on metabolic disease targets [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Pyrrolidin-1-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.